ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate
Description
Ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a phenyl group at position 7, a 2,4-dioxo moiety, and a piperidine ring linked via an acetamido group. The ethyl carboxylate at the piperidine nitrogen enhances solubility and modulates pharmacokinetic properties. Its structural complexity, combining a bicyclic heteroaromatic system with a flexible piperidine-acetamido chain, positions it as a candidate for targeted drug discovery, particularly in oncology and infectious diseases.
Properties
IUPAC Name |
ethyl 4-[[2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-2-32-22(31)26-10-8-15(9-11-26)24-17(28)13-27-20(29)19-18(25-21(27)30)16(12-23-19)14-6-4-3-5-7-14/h3-7,12,15,23H,2,8-11,13H2,1H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNYEKBCWZHOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate typically involves multi-step organic synthesis.
- Synthetic Routes and Reaction Conditions::
The synthesis begins with the preparation of the piperidine-1-carboxylate ester.
Finally, phenyl substitution is achieved using standard aromatic substitution reactions.
- Industrial Production Methods::
Industrial synthesis of this compound might employ more scalable methods, such as catalytic hydrogenation, to ensure higher yields and purity.
Optimizing reaction conditions, such as temperature, pH, and solvent choice, is crucial in industrial settings to maintain efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate undergoes a variety of chemical reactions:
- Oxidation::
This compound can be oxidized using agents like potassium permanganate or chromium trioxide, often leading to the formation of keto derivatives.
- Reduction::
Reductive amination can convert the compound into various amine derivatives using reducing agents like sodium borohydride.
- Substitution::
It undergoes nucleophilic substitution reactions, particularly at the amide and ester functionalities, forming new amide or ester derivatives.
- Common Reagents and Conditions::
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas.
Solvents: Typically polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
- Major Products::
The reactions typically yield derivatives with altered functional groups, such as hydroxyl, amine, or ketone groups, enhancing the compound's versatility.
Scientific Research Applications
Ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate has notable applications:
- Chemistry::
Used as a precursor in the synthesis of complex organic molecules.
Acts as a building block in combinatorial chemistry for drug discovery.
- Biology::
Investigated for its potential as an enzyme inhibitor or receptor modulator.
Studied in cell-based assays for its effects on cell proliferation and apoptosis.
- Medicine::
Explored as a candidate for antiviral, anticancer, and anti-inflammatory drugs.
Potential use in targeted drug delivery systems due to its specific molecular interactions.
- Industry::
Used in research and development of new materials with unique properties.
Mechanism of Action
The compound's mechanism of action is primarily related to its interaction with biological molecules:
- Molecular Targets and Pathways::
Binds to specific enzymes or receptors, inhibiting their activity.
Interferes with DNA replication or protein synthesis, leading to therapeutic effects.
- Mechanistic Insights::
The pyrrolopyrimidine core plays a crucial role in binding to active sites of target proteins.
The ester and amide groups enhance the compound's solubility and bioavailability, facilitating its action in biological systems.
Comparison with Similar Compounds
Core Heterocycles
- Pyrrolo[3,2-d]pyrimidine (Title Compound): The fused pyrrole-pyrimidine system provides a planar aromatic core, facilitating π-π stacking interactions with biological targets. The 2,4-dioxo groups introduce hydrogen-bonding capabilities .
- Pyrido[3,4-d]pyrimidin-4(3H)-one (): Replaces the pyrrole ring with a pyridine, altering electronic distribution. The 4-one group enhances polarity compared to the dioxo system .
Substituent Analysis
Pharmacokinetic and Physicochemical Properties
- Solubility: The ethyl carboxylate in the title compound improves aqueous solubility compared to halogenated analogs () but is less polar than the amino-substituted derivative () .
- Metabolic Stability : Fluorine in 51b () reduces oxidative metabolism, whereas the title compound’s ester may undergo hydrolysis in vivo .
Biological Activity
Ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on available research.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C22H25N5O5
- Molecular Weight : 439.5 g/mol
- CAS Number : 1115565-63-3
The structural representation can be summarized as follows:
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Colon Cancer (HCT116)
- Liver Cancer (Hep3B)
In Vitro Studies
In vitro assays have shown that this compound exhibits significant antiproliferative activity. For instance, a study reported that it inhibited cell proliferation with an IC50 value comparable to established chemotherapeutics like doxorubicin . The compound was found to arrest the cell cycle at the S phase in MCF-7 cells, indicating its potential to interfere with DNA synthesis and replication processes .
The mechanism underlying the anticancer activity of this compound involves:
- Kinase Inhibition : The compound has shown potent inhibition against several kinases including CDK2/Cyclin A1 and DYRK3. These kinases are crucial for cell cycle regulation and their inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Molecular Docking Studies : Molecular docking analyses suggest that the compound binds effectively to the active sites of target proteins such as EGFR (Epidermal Growth Factor Receptor) and CDK2. This binding is believed to disrupt normal signaling pathways that promote cancer cell growth and survival .
Table 1: Summary of Anticancer Activity Data
Q & A
What are the optimal synthetic routes and yield-improvement strategies for this compound?
Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions, often starting with cyclization of pyrrolo[3,2-d]pyrimidinone intermediates followed by acetamido-piperidine coupling. Key strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalysts: Use of mild bases (e.g., K₂CO₃) or coupling agents (e.g., EDCI/HOBt) for amide bond formation .
- Purification: Recrystallization or column chromatography (silica gel, gradient elution with EtOAc/hexane) enhances purity. Yields range from 21% to 72% depending on reaction optimization .
How can researchers confirm the structural integrity of the compound?
Level: Basic
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify proton environments (e.g., δ 7.27–7.34 ppm for aromatic protons) .
- LCMS/HPLC: Confirm molecular ion peaks (e.g., ESIMS m/z 328.2 [M+1]) and purity (>95%) .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (as in related pyrrolopyrimidine analogs) resolves bond angles and stereochemistry .
What experimental designs are recommended to elucidate the compound’s mechanism of action?
Level: Advanced
Methodological Answer:
Focus on target engagement and pathway analysis:
- Kinase Inhibition Assays: Screen against kinase panels (e.g., EGFR, CDKs) using fluorescence polarization .
- Molecular Docking: Use Schrödinger Suite or AutoDock to predict binding modes to ATP-binding pockets .
- SPR/BLI: Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (KD values) for protein targets .
How should solubility challenges be addressed in biological assays?
Level: Basic
Methodological Answer:
- Stock Solutions: Use DMSO (≤1% final concentration) to avoid precipitation .
- Formulation Aids: Incorporate cyclodextrins or surfactants (e.g., Tween-80) for in vivo studies .
- pH Adjustment: Buffered saline (pH 7.4) or acetate buffer (pH 6.5) enhances aqueous stability .
What advanced analytical methods resolve discrepancies in bioactivity data?
Level: Advanced
Methodological Answer:
- Orthogonal Assays: Validate hits using SPR (binding) and cellular proliferation (e.g., MTT assay) .
- Metabolite Profiling: LC-HRMS identifies degradation products interfering with activity .
- Dose-Response Curves: IC₅₀/EC₅₀ determination across 3+ replicates reduces variability .
How can computational modeling guide derivative design?
Level: Advanced
Methodological Answer:
- DFT Calculations: Optimize substituent effects on electronic properties (e.g., HOMO/LUMO gaps) .
- QSAR Models: Train models on bioactivity data of analogs (e.g., pyrazolopyrimidine derivatives) .
- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories .
What strategies improve scalability of the synthesis for preclinical studies?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
